molecular formula C19H18BrNO4 B2919363 3-(2-bromophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 844459-97-8

3-(2-bromophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B2919363
CAS No.: 844459-97-8
M. Wt: 404.26
InChI Key: RIKJMKAXBGWQHX-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its complex structure, which includes a bromophenoxy group, a dimethylamino methyl group, and a hydroxy group attached to a chromen-4-one core

Preparation Methods

The synthesis of 3-(2-bromophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bromophenoxy Intermediate: The synthesis begins with the bromination of phenol to form 2-bromophenol. This intermediate is then reacted with an appropriate alkylating agent to introduce the phenoxy group.

    Construction of the Chromen-4-one Core: The next step involves the formation of the chromen-4-one core. This can be achieved through a series of condensation reactions, often involving salicylaldehyde and a suitable ketone.

    Introduction of the Dimethylamino Methyl Group: The final step involves the introduction of the dimethylamino methyl group. This is typically done through a Mannich reaction, where the chromen-4-one intermediate is reacted with formaldehyde and dimethylamine.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

3-(2-bromophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can undergo reduction reactions, particularly at the bromophenoxy group, to form corresponding dehalogenated products.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-bromophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one has a wide range of scientific research applications, including:

    Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its chromen-4-one core, which can exhibit fluorescence under certain conditions.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and modulate the activity of enzymes and receptors. For example, its hydroxy group can form hydrogen bonds with target proteins, while the bromophenoxy group can participate in hydrophobic interactions. These interactions can lead to changes in the activity of the target proteins, resulting in various biological effects.

Comparison with Similar Compounds

3-(2-bromophenoxy)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:

    3-(2-bromophenoxy)-2-hydroxypropylamine: This compound shares the bromophenoxy group but differs in the presence of a hydroxypropylamine group instead of the chromen-4-one core.

    (Racemic) 3-(2-bromophenoxy)propane-1,2-diol: This compound has a similar bromophenoxy group but includes a propane-1,2-diol moiety.

    [(2-bromophenyl)methyl][3-(dimethylamino)propyl]amine: This compound features a bromophenyl group and a dimethylamino propyl group, similar to the target compound, but lacks the chromen-4-one core.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

3-(2-bromophenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO4/c1-11-18(25-16-7-5-4-6-14(16)20)17(23)12-8-9-15(22)13(10-21(2)3)19(12)24-11/h4-9,22H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKJMKAXBGWQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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